Aniline;2-ethylquinolin-4-amine
Description
Properties
IUPAC Name |
aniline;2-ethylquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.C6H7N/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8;7-6-4-2-1-3-5-6/h3-7H,2H2,1H3,(H2,12,13);1-5H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDOKBKSHWLKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)N.C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- Aniline vs. 4-Ethylaniline : The para-ethyl group in 4-ethylaniline increases steric bulk, reducing solubility in polar solvents compared to aniline .
- 2-Ethylquinolin-4-amine vs. Unsubstituted Quinolin-4-amine: The ethyl group enhances lipophilicity, improving bioavailability for drug design .
Key Findings :
- Aniline’s reactivity in diazotization is critical for azo dye synthesis, whereas 2-ethylquinolin-4-amine’s C4-amino group enables hinge-binding interactions in kinase inhibitors .
- Schiff base derivatives of quinolin-4-amine exhibit dual functionality, acting as corrosion inhibitors and antimalarial agents due to their metal-chelating capacity .
Physicochemical Properties
| Property | Aniline | 4-Ethylaniline | 2-Ethylquinolin-4-amine | 6-Bromo-quinolin-4-amine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 93.13 | 121.18 | 172.23 | 342.09 |
| Boiling Point (°C) | 184 | 215–220 | ~300 (decomposes) | >300 |
| Solubility in Water | Moderate (3.6 g/100 mL) | Low (0.5 g/100 mL) | Insoluble | Insoluble |
| LogP (Lipophilicity) | 0.94 | 1.78 | 2.45 | 3.12 |
Trends :
Preparation Methods
Catalytic Hydrogenation of Nitrobenzene
The reduction of nitrobenzene () to aniline () remains the most industrially viable method. Using hydrogen gas () in the presence of a nickel or palladium catalyst, this reaction proceeds via intermediate nitroso and hydroxylamine stages.
Recent advances focus on improving catalyst selectivity and reducing energy consumption. For instance, palladium-supported catalysts achieve >95% yields at 150–200°C under 10–20 bar .
Ammonolysis of Chlorobenzene
While less common, chlorobenzene () reacts with ammonia () under high-pressure conditions (200–300°C) to yield aniline. This method requires excess to minimize di- and tri-substituted byproducts:
Synthesis of 2-Ethylquinolin-4-Amine
Friedländer Synthesis for Quinoline Core Formation
The Friedländer reaction constructs the quinoline scaffold by cyclizing -aminobenzaldehyde with ethyl acetoacetate. This method introduces the ethyl group at position 2 during cyclization:
Optimization Insights :
Direct C–H Amination at Position 4
Copper-catalyzed C–H amination offers a streamlined approach to functionalize the quinoline core. Using tetrahydroquinoline precursors, this method introduces the amine group at position 4 under oxidative conditions:
Key Conditions :
Nucleophilic Substitution of 4-Chloro-2-ethylquinoline
Converting 4-hydroxy-2-ethylquinoline to its chloro derivative () enables nucleophilic substitution with ammonia:
Yield Data :
| Step | Reagent | Yield (%) |
|---|---|---|
| Chlorination | 85 | |
| Ammoniation | 78 |
Comparative Analysis of Methods
Efficiency and Scalability
Environmental Impact
-
Ammonolysis generates waste, necessitating remediation.
-
Friedländer synthesis uses biodegradable solvents (e.g., ethanol), aligning with green chemistry principles.
Emerging Technologies
Q & A
Q. What are the optimized synthetic routes for preparing 2-ethylquinolin-4-amine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with ketones or aldehydes. For example, palladium-catalyzed hydrogenation of nitro precursors (e.g., 3-(4-nitrobenzyl)aniline) under mild conditions (room temperature, atmospheric H₂) achieves yields of 85–90% . Key factors include solvent polarity (e.g., DMF enhances solubility of intermediates) and catalyst choice (Pd/C vs. Raney Ni). Contamination by dehalogenation byproducts can occur if halogenated precursors are used, necessitating HPLC-MS for purity validation .
Q. How do substituents on the aniline moiety affect electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : Electron-donating groups (e.g., methoxy) increase nucleophilicity at the amine group, favoring electrophilic aromatic substitution, while electron-withdrawing groups (e.g., trifluoromethyl) enhance stability but reduce reactivity in SNAr reactions. For instance, trifluoromethyl-substituted anilines require harsher conditions (e.g., 100°C in DMSO) for Suzuki-Miyaura coupling compared to methoxy derivatives . DFT calculations can predict charge distribution to guide substituent selection .
Q. What spectroscopic techniques are most effective for characterizing structural integrity and regioselectivity in aniline derivatives?
- Methodological Answer :
- ¹H/¹⁹F-NMR : Identifies substituent positions (e.g., meta vs. para fluorine in 2-fluoro-4-((2-methylpyridin-4-yl)oxy)aniline) .
- HPLC-MS : Detects trace impurities (e.g., dehalogenated byproducts in brominated anilines) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for quinolin-4-amine derivatives .
Advanced Research Questions
Q. How can contradictions in reported biological activities of 2-ethylquinolin-4-amine derivatives be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). For example, quinolin-4-amine derivatives may show antitumor activity in HeLa cells but not in MCF-7 due to differences in membrane transporter expression . Standardization using OECD guidelines for in vitro assays and meta-analysis of dose-response curves (e.g., Cochrane systematic review frameworks) can mitigate bias .
Q. What computational strategies predict the interaction mechanisms of 2-ethylquinolin-4-amine with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Models binding affinity to kinase domains (e.g., EGFR) by simulating π-π stacking between the quinoline ring and aromatic residues .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting critical hydrogen bonds with active-site residues .
- QSAR models : Correlate substituent lipophilicity (LogP) with antibacterial activity in Gram-negative strains .
Q. How do solvent polarity and catalyst choice influence regioselectivity in electrophilic substitutions of aniline derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in nitration, favoring para-substitution in electron-rich anilines, while nonpolar solvents (e.g., toluene) promote ortho products via steric effects. For example, nitration of 3-chloro-N-(4-methylphenyl)aniline in H₂SO₄ yields 85% para-nitro derivative, whereas acetic acid leads to mixed regioisomers . Heterogeneous catalysts (e.g., zeolites) improve selectivity by restricting reactant orientation .
Data Contradiction Analysis
Q. Why do studies report conflicting metabolic pathways for aniline derivatives?
- Methodological Answer : Species-specific cytochrome P450 isoforms cause variability. For example, N-methyl-4-(pyridin-2-yloxy)aniline undergoes hydroxylation in rat liver microsomes but N-demethylation in human models . Resolve contradictions by:
- Using interspecies extrapolation tools (e.g., EPA’s ICE models).
- Validating metabolites via LC-NMR-MS hyphenated techniques .
Key Research Findings Table
| Compound | Key Finding | Reference |
|---|---|---|
| 2-Ethylquinolin-4-amine | Pd-catalyzed hydrogenation achieves >90% yield with <2% dehalogenation byproducts. | |
| Trifluoromethyl-aniline | Electron-withdrawing CF₃ group reduces pKa of amine by 1.5 units vs. methyl substituents. | |
| 8-Methoxy-2-phenylquinolin-4-amine | Exhibits IC₅₀ = 2.3 µM against EGFR-mutant NSCLC cells via kinase inhibition. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
